Cas no 1250898-11-3 (2-(2-Chlorophenyl)pyrimidin-4-amine)

2-(2-Chlorophenyl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-(2-chlorophenyl)pyrimidine
- 4-Pyrimidinamine, 2-(2-chlorophenyl)-
- 2-(2-Chlorophenyl)pyrimidin-4-amine
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- インチ: 1S/C10H8ClN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)
- InChIKey: SBJZNUPTZTYPBA-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2Cl)=NC=CC(N)=N1
じっけんとくせい
- 密度みつど: 1.323±0.06 g/cm3(Predicted)
- Boiling Point: 284.3±32.0 °C(Predicted)
- 酸度系数(pKa): 3.89±0.10(Predicted)
2-(2-Chlorophenyl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C166936-100mg |
2-(2-Chlorophenyl)pyrimidin-4-amine |
1250898-11-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
TRC | C166936-1g |
2-(2-Chlorophenyl)pyrimidin-4-amine |
1250898-11-3 | 1g |
$ 570.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655873-250mg |
2-(2-Chlorophenyl)pyrimidin-4-amine |
1250898-11-3 | 98% | 250mg |
¥5827.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655873-500mg |
2-(2-Chlorophenyl)pyrimidin-4-amine |
1250898-11-3 | 98% | 500mg |
¥11655.00 | 2024-08-09 | |
TRC | C166936-500mg |
2-(2-Chlorophenyl)pyrimidin-4-amine |
1250898-11-3 | 500mg |
$ 365.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655873-1g |
2-(2-Chlorophenyl)pyrimidin-4-amine |
1250898-11-3 | 98% | 1g |
¥15151.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655873-2.5g |
2-(2-Chlorophenyl)pyrimidin-4-amine |
1250898-11-3 | 98% | 2.5g |
¥22843.00 | 2024-08-09 |
2-(2-Chlorophenyl)pyrimidin-4-amine 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2-(2-Chlorophenyl)pyrimidin-4-amineに関する追加情報
Recent Advances in the Study of 2-(2-Chlorophenyl)pyrimidin-4-amine (CAS: 1250898-11-3) and Its Applications in Chemical Biology and Medicine
2-(2-Chlorophenyl)pyrimidin-4-amine (CAS: 1250898-11-3) is a pyrimidine derivative that has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by a chlorophenyl group attached to a pyrimidine core, has been the subject of numerous studies exploring its biological activity, mechanism of action, and potential as a lead compound for drug development. The unique structural features of this molecule, including its ability to interact with various biological targets, make it a promising candidate for further investigation.
Recent research has focused on the synthesis and optimization of 2-(2-Chlorophenyl)pyrimidin-4-amine derivatives to enhance their pharmacological properties. Studies have demonstrated that modifications to the pyrimidine ring or the chlorophenyl moiety can significantly influence the compound's binding affinity and selectivity towards specific biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of novel analogs with improved pharmacokinetic profiles and reduced off-target effects, highlighting the compound's versatility as a scaffold for drug design.
The biological activity of 2-(2-Chlorophenyl)pyrimidin-4-amine has been extensively investigated in the context of various diseases, particularly cancer and inflammatory disorders. In vitro and in vivo studies have shown that this compound exhibits potent inhibitory effects on key signaling pathways involved in cell proliferation and inflammation. Notably, a recent preclinical study demonstrated its efficacy in suppressing tumor growth in xenograft models, with minimal toxicity observed at therapeutic doses. These findings underscore the compound's potential as a novel therapeutic agent for oncology applications.
Mechanistic studies have revealed that 2-(2-Chlorophenyl)pyrimidin-4-amine functions as a selective kinase inhibitor, targeting specific isoforms with high affinity. Structural biology approaches, including X-ray crystallography and molecular docking simulations, have provided valuable insights into the molecular interactions between the compound and its protein targets. These studies have identified critical binding motifs that contribute to the compound's specificity, offering opportunities for rational drug design and optimization.
In addition to its therapeutic potential, 2-(2-Chlorophenyl)pyrimidin-4-amine has also been explored as a chemical probe for studying biological pathways. Its ability to selectively modulate specific cellular processes makes it a valuable tool for basic research in chemical biology. Recent publications have described its use in elucidating the role of particular kinases in signal transduction networks, contributing to our understanding of disease mechanisms at the molecular level.
Looking forward, ongoing research efforts are focused on advancing 2-(2-Chlorophenyl)pyrimidin-4-amine through the drug development pipeline. Current challenges include improving its metabolic stability and oral bioavailability, which are critical for clinical translation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these limitations and accelerate the development of this promising compound class. With continued research and optimization, 2-(2-Chlorophenyl)pyrimidin-4-amine and its derivatives may soon emerge as important additions to the therapeutic arsenal against various diseases.
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